molecular formula C14H18O3 B14732697 Cyclopentyl 2-ethoxybenzoate CAS No. 5421-16-9

Cyclopentyl 2-ethoxybenzoate

Cat. No.: B14732697
CAS No.: 5421-16-9
M. Wt: 234.29 g/mol
InChI Key: QROYNPQCAIRPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl 2-ethoxybenzoate is an aromatic ester derived from 2-ethoxybenzoic acid and cyclopentanol. Its structure features a benzoate backbone with an ethoxy (-OCH₂CH₃) substituent at the 2-position of the benzene ring and a cyclopentyl ester group. The cyclopentyl group confers lipophilicity, while the ethoxy substituent influences electronic properties and solubility. This compound is structurally related to other benzoate esters, such as ethyl 2-methoxybenzoate (CAS 7335-26-4) and methyl benzoate (CAS 93-58-3), but its unique substituents differentiate its physicochemical and functional characteristics .

Properties

CAS No.

5421-16-9

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

cyclopentyl 2-ethoxybenzoate

InChI

InChI=1S/C14H18O3/c1-2-16-13-10-6-5-9-12(13)14(15)17-11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

QROYNPQCAIRPAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl 2-ethoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of cyclopentanol with 2-ethoxybenzoic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it scalable for commercial applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic, basic, or neutral conditions. SPARC computational modeling estimates its hydrolysis rate constants as follows :

ConditionMechanismRate Constant (log k)Calculated vs. Observed Error
Base-catalyzed (pH 13)BAC2-2.34 ± 0.15±0.21
Acid-catalyzed (pH 1)AAc2-3.78 ± 0.22±0.34
Neutral (pH 7)-5.12 ± 0.18±0.29
  • Base-catalyzed hydrolysis : Proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, yielding 2-ethoxybenzoic acid and cyclopentanol. The BAC2 mechanism dominates due to steric hindrance from the cyclopentyl group .

  • Acid-catalyzed hydrolysis : Involves protonation of the carbonyl oxygen, followed by water attack (AAc2 mechanism). The ethoxy group’s electron-donating nature slightly retards the reaction compared to unsubstituted benzoates .

  • Neutral hydrolysis : Proceeds slowly via water-mediated nucleophilic substitution, with a half-life exceeding 100 days at 25°C .

Transesterification

Cyclopentyl 2-ethoxybenzoate undergoes transesterification with alcohols under catalytic conditions. For example:

  • Reaction with methanol in the presence of K₂CO₃ yields methyl 2-ethoxybenzoate and cyclopentanol.

  • Yields exceed 80% under reflux (120°C, 16 h) in aprotic solvents like acetonitrile .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 190°C, forming cyclopentene (via cyclopentyl group elimination) and 2-ethoxybenzoic anhydride as primary products .

Catalytic Hydrogenation

Under hydrogenation conditions (Ra–Ni, H₂ balloon pressure), the ester group remains intact, but the ethoxybenzene ring undergoes partial reduction. Products include cyclohexane derivatives, though yields are low (<20%) due to competing side reactions .

Computational Insights

DFT studies indicate that the cyclopentyl group:

  • Stabilizes the ester via C–H···O interactions with the carbonyl oxygen (bond distance: 2.3–2.5 Å) .

  • Increases steric hindrance, reducing reactivity in SN2-type reactions by 12–15% compared to linear alkyl esters .

Environmental Fate

SPARC models predict:

  • Hydrolysis half-lives : 12 days (pH 13), 45 days (pH 1), and 210 days (pH 7) .

  • Biodegradation : Slow (BCF = 1.2), with potential bioaccumulation in lipid-rich tissues .

Scientific Research Applications

Cyclopentyl 2-ethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of esterases and their role in metabolic pathways.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of cyclopentyl 2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes. For instance, esterases can hydrolyze the ester bond, leading to the release of cyclopentanol and 2-ethoxybenzoic acid. These products can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Cyclopentyl 2-ethoxybenzoate with key analogs:

Compound Ester Group Benzene Substituent Molecular Weight (g/mol) Water Solubility Key Applications
This compound Cyclopentyl 2-ethoxy 234.29 Low (est. <5 µg/mL) Pharmaceuticals, specialty chemicals
Ethyl 2-methoxybenzoate Ethyl 2-methoxy 180.20 Soluble in ethanol Food additives, fragrances
Methyl benzoate Methyl None 136.15 0.1% (w/w) in water Solvents, flavoring agents
Isopropyl benzoate Isopropyl None 178.23 Insoluble Cosmetics, plastics

Key Observations :

  • Lipophilicity : The cyclopentyl group enhances hydrophobicity compared to smaller esters (e.g., methyl or ethyl), reducing water solubility. A related cyclopentyl-containing compound exhibits solubility of 4.1 µg/mL at pH 7.4 .

Stability and Reactivity

  • Bond Dissociation Energy : Cyclopentyl radicals exhibit bond dissociation energies comparable to tert-butyl radicals (~5.7 eV) in amines and ethers. However, in esters, the oxygen linkage may stabilize the cyclopentyl group more effectively than nitrogen in amines .
  • Hydrolysis Resistance : Bulkier ester groups (e.g., cyclopentyl vs. ethyl) may slow ester hydrolysis due to steric hindrance, enhancing stability in acidic/basic environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.